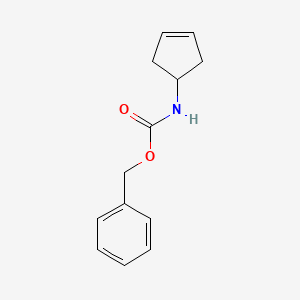

Benzyl cyclopent-3-enylcarbamate

Cat. No. B3048476

M. Wt: 217.26 g/mol

InChI Key: JQEIWHSWQGAKJA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05998398

Procedure details

A solution of 3-cyclopentene-1-carboxylic acid (Depres and Greene, J. Org. Chem. 1962, 27:2395-2398) (30.5 g, 0.272 mole) in dry benzene (360 mL) was stirred while a solution of diphenylphosphoryl azide (Aldrich, 74.85 g, 0.272 mole as 97%) and triethylamine (41.7 mL, 0.299 mole) in benzene (130 mL) was added over 20 minutes. The solution was refluxed for 2 hours and then benzyl alcohol (32.4 mL, 0.313 mole) was added. The solution was refluxed for 20 hours, cooled, and concentrated in vacuo to a brown oil. A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL), then water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate). Evaporation left title compound as white solid (41.0 g, 69%), 1H-NMR consistent with structure. Recrystallization of such a sample from ethyl acetate-hexanes gave benzyl N-(3-cyclopenten-1-yl)carbamate as colorless waxy crystals, m.p. 56-57° C.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1(C(O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.C([N:28]([CH2:31]C)CC)C.[CH2:33]([OH:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1C=CC=CC=1>[CH:1]1([NH:28][C:31](=[O:16])[O:40][CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[CH2:2][CH:3]=[CH:4][CH2:5]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC=CC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

74.85 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

41.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

360 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

130 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

32.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was refluxed for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was refluxed for 20 hours

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to a brown oil

|

WASH

|

Type

|

WASH

|

|

Details

|

A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left title compound as white solid (41.0 g, 69%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of such a sample from ethyl acetate-hexanes

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC=CC1)NC(OCC1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |